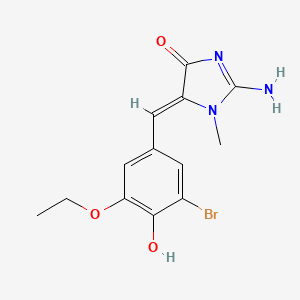
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BIM-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
Mecanismo De Acción
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone works by selectively inhibiting the activity of PTP1B, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues such as muscle and fat. This results in improved glucose homeostasis and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In obese mice, 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in lab experiments is its specificity for PTP1B, which allows for selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. However, one limitation of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
Future research on 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone could focus on the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could explore the molecular mechanisms underlying the effects of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone on insulin signaling and glucose homeostasis, as well as its potential interactions with other signaling pathways.
Métodos De Síntesis
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with methylamine to form the corresponding imine. The imine is then cyclized with guanidine to form the imidazolidinone ring, resulting in the formation of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone.
Aplicaciones Científicas De Investigación
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to reduce body weight and improve metabolic parameters in obese mice.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-10-6-7(4-8(14)11(10)18)5-9-12(19)16-13(15)17(9)2/h4-6,18H,3H2,1-2H3,(H2,15,16,19)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASWZQBLAKOQZ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
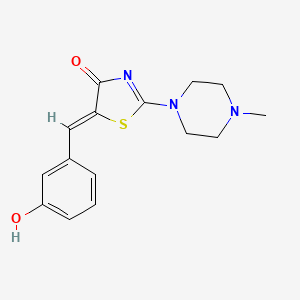
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
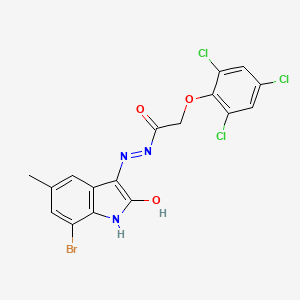
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
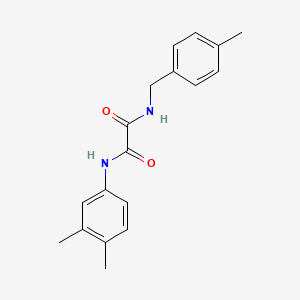
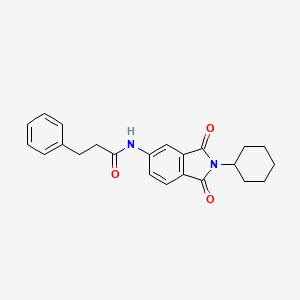
![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)